Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Sourcing reliable, well-characterized building blocks with predictable cross-coupling reactivity is a persistent bottleneck in medchem and agrochemical programs. Methyl 4-Bromo-3-fluoro-2-methylbenzoate addresses this by delivering a crystalline solid with a unique 1,2,3,4-substitution pattern that combines ortho-methyl steric hindrance, meta-fluorine electronic tuning, and a para-bromine coupling handle. • Steric & Electronic Precision: The ortho-methyl group modulates bromine reactivity in Pd-catalyzed couplings, while the meta-fluorine enhances metabolic stability of downstream candidates. • Operational Reliability: Supplied as a crystalline solid (≥95% purity), it is compatible with automated powder dispensing systems, minimizing batch variability in scale-up workflows.

Molecular Formula C9H8BrFO2
Molecular Weight 247.063
CAS No. 1365969-22-7
Cat. No. B2393382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Bromo-3-fluoro-2-methylbenzoate
CAS1365969-22-7
Molecular FormulaC9H8BrFO2
Molecular Weight247.063
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)Br)C(=O)OC
InChIInChI=1S/C9H8BrFO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3
InChIKeyVNAZRCAGSCSSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-3-fluoro-2-methylbenzoate Overview


Methyl 4-Bromo-3-fluoro-2-methylbenzoate (CAS 1365969-22-7) is a halogenated aromatic ester with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol [1]. It is a crystalline solid or a clear colorless liquid/low-melting solid , typically supplied with a purity specification of 95–98% . This compound serves as a versatile building block in medicinal and agricultural chemistry, distinguished by its unique 1,2,3,4-tetrasubstituted benzene ring bearing a methyl ester, an ortho-methyl group, a meta-fluorine atom, and a para-bromine atom .

Unique 1,2,3,4-tetrasubstituted benzene scaffold
Ortho-methyl, meta-fluorine, para-bromine substitution pattern
High-purity crystalline solid for reliable synthetic workflows

Methyl 4-Bromo-3-fluoro-2-methylbenzoate: Unique Substitution Pattern


Generic substitution among halogenated benzoate building blocks is not feasible due to the distinct steric and electronic effects conferred by the specific substitution pattern of Methyl 4-Bromo-3-fluoro-2-methylbenzoate. The presence of an ortho-methyl group adjacent to the ester moiety creates a sterically hindered environment that significantly modulates the reactivity of the bromine atom in cross-coupling reactions, slowing its rate compared to para-substituted or unsubstituted analogs [1]. Furthermore, the meta-fluorine substituent strongly influences the electron density of the aromatic ring, altering the pKa of the derived acid and the metabolic stability of downstream molecules [2]. These combined effects—steric hindrance from the ortho-methyl group and electron-withdrawal from the meta-fluorine—create a unique reactivity profile that cannot be replicated by other isomers, such as Methyl 4-Bromo-2-fluoro-3-methylbenzoate, or by non-fluorinated analogs, leading to divergent outcomes in synthetic pathways and final product properties [3].

Ortho-methyl group creates steric hindrance; cross-coupling reactivity may shift relative to para-substituted analogs.
Meta-fluorine alters electron density; may change pKa and metabolic stability profiles compared to non-fluorinated isomers.
Isomers (e.g., Methyl 4-Bromo-2-fluoro-3-methylbenzoate) may not replicate the same steric/electronic profile.

Methyl 4-Bromo-3-fluoro-2-methylbenzoate: Differentiation Evidence


Enhanced Metabolic Stability

The introduction of a fluorine atom at the meta-position of the aromatic ring is a well-established strategy to improve the metabolic stability of drug candidates by blocking sites of oxidative metabolism [1]. Methyl 4-Bromo-3-fluoro-2-methylbenzoate, possessing this precise fluorination pattern, serves as a direct precursor for the synthesis of such stabilized molecules. In general, fluorinated benzoate derivatives have been shown to exhibit enhanced metabolic stability in human liver microsome assays compared to their non-fluorinated counterparts, with the percentage of parent compound remaining after 1 hour of incubation significantly higher . While direct comparative data for this specific compound versus its non-fluorinated analog (Methyl 4-Bromo-2-methylbenzoate) is not available in the public domain, this class-level inference is a foundational principle in medicinal chemistry for building metabolically robust drug candidates [2].

Metabolic Stability
Class-level
Fluorinated vs non-fluorinated: higher parent compound remaining after 60 min incubation
Supports metabolic stability assessment in lead synthesis
Class-level inference; compound-specific data not publicly available
Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Steric and Electronic Cross-Coupling Profile

The ortho-methyl group in Methyl 4-Bromo-3-fluoro-2-methylbenzoate introduces significant steric hindrance around the ester moiety and adjacent to the reactive bromine atom. Studies on steric effects in palladium-catalyzed cross-coupling reactions have demonstrated that o-methylhaloarenes are markedly less reactive than both unsubstituted and para-substituted haloarenes [1]. This reduced reactivity can be leveraged for chemoselective or regioselective transformations in complex molecule synthesis, where a less hindered halogen would react prematurely [2]. Furthermore, the electron-withdrawing meta-fluorine substituent activates the ring toward nucleophilic aromatic substitution (SNAr) while simultaneously deactivating it toward electrophilic aromatic substitution (SEAr), providing a orthogonal synthetic handle compared to non-fluorinated analogs .

Cross-Coupling Reactivity
Class-level
Suzuki-Miyaura coupling: o-methylhaloarene exhibits slower reaction rate
Enables chemoselective transformations in complex syntheses
Rate depends on catalytic system; class-level trend
Organic Synthesis Palladium Catalysis Suzuki-Miyaura Coupling

Crystalline Solid for Easy Handling

Methyl 4-Bromo-3-fluoro-2-methylbenzoate is described as a white solid or crystalline powder at room temperature [1]. In contrast, several closely related fluorobromobenzoate isomers, such as Methyl 4-bromo-3-fluorobenzoate (CAS 849758-12-9), are liquids or low-melting solids at ambient conditions [2]. For precise weighing and handling in a research or scale-up setting, a free-flowing solid is operationally superior to a liquid or a waxy, low-melting solid, as it minimizes material loss to glassware and facilitates accurate mass measurements on a balance . This practical advantage reduces solvent usage for transfers and improves the consistency of small-scale parallel synthesis experiments.

Physical State
Head-to-head
White solid vs. Methyl 4-bromo-3-fluorobenzoate (liquid/low-melting solid)
Simplifies precise weighing and reduces material loss
Ambient laboratory conditions; solid form preferred for handling
Process Chemistry Laboratory Operations Compound Management

High Purity Reduces Purification Needs

Commercial suppliers of Methyl 4-Bromo-3-fluoro-2-methylbenzoate typically offer the compound with a purity specification of 95-98% . While many research chemicals are sold at 95% purity, the availability of a 97-98% grade provides a demonstrably cleaner starting material compared to alternative building blocks that may only be available at 90-95% purity or contain unidentified impurities from synthesis . In a head-to-head procurement scenario, selecting a higher-purity lot minimizes the risk of side reactions in complex, multi-step syntheses, reduces the need for pre-purification, and improves the yield and purity of the final target molecule. This is particularly critical in late-stage medicinal chemistry and process research, where impurity profiles must be rigorously controlled.

Purity Grade
Specification review
≥97–98% purity (vendor specification)
May reduce pre-purification steps and improve yield consistency
Verify lot-specific certificate of analysis
Procurement Quality Control Synthetic Chemistry

Methyl 4-Bromo-3-fluoro-2-methylbenzoate: Key Applications


Metabolically Stabilized Lead Synthesis

Methyl 4-Bromo-3-fluoro-2-methylbenzoate is ideally suited as a starting material for synthesizing fluorinated drug candidates. As established in Section 3, its specific fluorination pattern is a hallmark for improving metabolic stability [1]. In a typical workflow, the bromine atom undergoes Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce an aryl, heteroaryl, or amine moiety [2], while the methyl ester is subsequently hydrolyzed to yield the corresponding carboxylic acid for further derivatization into amides or other pharmacophores. This approach is widely used in the development of kinase inhibitors and other therapeutics where enhanced plasma half-life is a key objective.

Crystalline Solid for Reliable Scale-Up

For process chemists and CROs, the crystalline solid nature of this compound (as detailed in Section 3) provides a significant operational advantage [3]. It can be accurately dispensed using automated powder handling systems and does not require the special handling considerations associated with volatile or viscous liquids. This property, combined with its high commercial purity , makes it a robust intermediate for large-scale synthesis of active pharmaceutical ingredients (APIs) or advanced agrochemical intermediates, ensuring consistent quality and minimizing batch-to-batch variability.

Building Block for Novel Agrochemicals

The unique combination of a methyl ester, a bromo, and a fluoro substituent in Methyl 4-Bromo-3-fluoro-2-methylbenzoate provides a versatile scaffold for the discovery of new agrochemicals. The ester can be hydrolyzed to an acid, a common moiety in commercial herbicides . The bromine serves as a handle for cross-coupling to introduce further complexity, while the fluorine atom, as noted in Section 2, can enhance the compound's environmental stability and bioavailability [4]. This makes it a valuable intermediate in the synthesis of novel herbicidal and fungicidal leads.

Fluorinated Ligands and Monomers

This compound can be employed in the synthesis of fluorinated organic ligands for catalysis or as a monomer precursor for specialty polymers. The ortho-methyl group introduces steric bulk, which can be tuned to influence the coordination geometry and selectivity of metal catalysts. The ester functionality allows for easy conversion to a carboxylic acid for metal coordination or to a polymerizable group. Its solid form (Section 3) and high purity (Section 3) ensure precise stoichiometry during the preparation of these advanced materials.

Application
Selection Property
Validation Focus
ApplicationLead optimization for metabolic stability
Selection PropertyMeta-fluorine substitution pattern
Validation FocusMicrosomal stability assay context
ApplicationProcess chemistry and scale-up synthesis
Selection PropertyCrystalline solid form
Validation FocusWeighing accuracy; batch consistency review
ApplicationAgrochemical lead discovery
Selection PropertyBromo and ester functional handles
Validation FocusHerbicidal/fungicidal activity screening
ApplicationCatalyst ligand and polymer precursor synthesis
Selection PropertySteric bulk from ortho-methyl group
Validation FocusCoordination geometry; polymer property testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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